5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0³⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one features a complex tricyclic scaffold with a 4-fluorobenzenesulfonyl group, an imino moiety, and a 2-methoxyethyl substituent. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (discussed below) offer insights into its likely properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c1-29-11-10-25-18(22)16(30(27,28)14-7-5-13(21)6-8-14)12-15-19(25)23-17-4-2-3-9-24(17)20(15)26/h2-9,12,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOAICAZTWXDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazatricyclo core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzenesulfonyl group: This step often involves a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyethyl side chain: This can be accomplished through an alkylation reaction using 2-methoxyethyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced triazatricyclo derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of triazine and sulfonamide groups has been linked to the inhibition of tumor growth in various cancer models. For instance, derivatives of sulfonamides have shown efficacy in targeting specific cancer pathways by modulating enzyme activity related to cell proliferation and survival .
Diabetes Management
The compound's structural features suggest potential use as a therapeutic agent for managing diabetes. Compounds that inhibit fructose-1,6-bisphosphatase (FBPase) have been identified as promising candidates for treating Type II diabetes by regulating glucose metabolism . The ability to modulate metabolic pathways makes this compound a candidate for further investigation in glucose homeostasis disorders.
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices . This application is particularly relevant in developing advanced materials for industrial applications.
Biochemical Applications
Enzyme Inhibition Studies
The compound can serve as a lead structure for designing inhibitors targeting specific enzymes involved in metabolic pathways. For example, its potential to inhibit enzymes like FBPase opens avenues for research into metabolic diseases and their treatment .
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazatricyclo core can provide stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogs from the evidence include:
Key Observations:
Sulfonyl vs. Benzoyl Groups: The target compound’s 4-fluorobenzenesulfonyl group differs from the 4- or 3-fluorobenzoyl groups in analogs .
Substituent Position : The para-fluorine in the target compound contrasts with the meta-fluorine in CAS 724740-45-8 , which may alter electronic distribution and steric interactions.
Side Chain Variations : The 2-methoxyethyl group in the target compound is shorter and more polar than the 3-methoxypropyl chain in CAS 848671-72-7 , suggesting differences in solubility and membrane permeability.
Inferred Pharmacological Properties
While bioactivity data are absent in the evidence, structural trends suggest:
- Enhanced Stability : The sulfonyl group may reduce metabolic degradation compared to benzoyl-containing analogs.
- Solubility : The 2-methoxyethyl group could improve aqueous solubility relative to longer alkyl chains (e.g., 3-methoxypropyl).
- Target Affinity : The para-fluorine position may optimize halogen bonding in hydrophobic binding pockets, a feature leveraged in kinase inhibitors and GPCR-targeting drugs.
Biological Activity
The compound 5-(4-fluorobenzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is with a molecular weight of approximately 329.377 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 464.2 ± 55.0 °C at 760 mmHg |
| Flash Point | 234.5 ± 31.5 °C |
| LogP | -1.27 |
These properties suggest that the compound may exhibit unique solubility and stability characteristics relevant to its biological activity.
Synthesis
The synthesis of this compound has been explored in various studies, often utilizing methods such as microwave-assisted reactions and conventional organic synthesis techniques. For example, one study reported the successful synthesis of similar compounds through amidoxime protocols, achieving yields of up to 85% under optimized conditions .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds that share structural features with This compound . For instance, derivatives of fluorouracil have shown promising results against various cancer cell lines such as K562 and K562/ADR in vitro, indicating that compounds with similar functionalities might also possess significant anticancer properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes involved in cancer cell proliferation or apoptosis pathways. The presence of the fluorobenzenesulfonyl group suggests potential interactions with biological targets that could lead to enhanced therapeutic effects.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?
Methodological Answer: The synthesis of complex tricyclic sulfonamide derivatives typically involves multi-step protocols. Key steps include:
- Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions, using triethylamine (Et₃N) as a base in tetrahydrofuran (THF) .
- Heterocycle Formation : Construct the triazatricyclic core via cyclocondensation reactions. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) can facilitate cross-coupling steps for introducing methoxyethyl or imino groups .
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol) to isolate intermediates . Confirm purity via HPLC (C18 column, methanol/water gradient) and ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Reference |
|---|---|---|
| Sulfonylation | Et₃N/THF, 55°C, 6 h | |
| Cross-Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N/THF, reflux | |
| Purification | SPE (HLB sorbent, methanol elution) |
Q. How should researchers characterize the compound’s structural integrity and tautomeric states?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolve the imino group’s tautomeric state (e.g., enol-imine vs. keto-amine) and confirm sulfonyl group geometry .
- NMR Spectroscopy : Use ¹⁹F NMR to verify the fluorobenzenesulfonyl group’s position and assess electronic effects .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight and detects fragmentation patterns of the tricyclic core .
Q. Table 2: Analytical Techniques for Structural Elucidation
| Technique | Application | Reference |
|---|---|---|
| X-ray Crystallography | Tautomerism, stereochemistry | |
| ¹⁹F NMR | Fluorine group orientation | |
| ESI-MS | Molecular ion and fragmentation |
Q. What stability considerations are critical for storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −18°C to prevent photodegradation of the imino group .
- Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) during synthesis to avoid hydrolysis of the sulfonamide bond .
- Silanized Glassware : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Compare Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ with ligands like XPhos to enhance cross-coupling efficiency .
- Solvent Optimization : Test mixed solvents (e.g., Et₃N/THF vs. DMF) to improve solubility of hydrophobic intermediates .
- Reaction Monitoring : Use in-situ IR spectroscopy to track imino group formation and adjust reaction times .
Q. How should experimental designs account for biological activity and environmental fate studies?
Methodological Answer:
- Pharmacological Assays : Use randomized block designs with split-split plots to evaluate dose-response relationships across cell lines (e.g., IC₅₀ determination) .
- Environmental Persistence : Apply OECD 308 guidelines to study aerobic/anaerobic degradation in sludge matrices . Monitor metabolites via LC-MS/MS (MRM mode) .
Q. Table 3: Environmental Fate Study Parameters
| Parameter | Methodological Approach | Reference |
|---|---|---|
| Degradation in sludge | OECD 308, anaerobic digestion | |
| Metabolite detection | LC-MS/MS (C18 column, 0.1% formic acid) |
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Q. What computational strategies predict reactivity in biological or environmental systems?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in pharmacological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
